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Abstract

This technical guide provides a comprehensive overview of the discovery and initial
characterization of the DEAH-box helicase 36 (DHX36), also known as G4R1 (G-quadruplex
Resolvase 1) and RHAU (RNA Helicase associated with AU-rich elements). We delve into the
seminal studies that first identified DHX36 as the primary source of G-quadruplex (G4)
resolving activity in human cells. This guide details the protein's biochemical properties,
including its high affinity for G4 structures in both DNA and RNA and its ATP-dependent
helicase activity. We present key quantitative data in structured tables for easy reference and
provide detailed experimental protocols for the foundational assays used in its characterization.
Furthermore, we illustrate the known signaling pathways involving DHX36 and the experimental
workflows using Graphviz diagrams, offering a deep dive into the molecular mechanisms and
experimental approaches that have defined our initial understanding of this critical enzyme.

Discovery of DHX36 as a G-Quadruplex Resolvase

The initial identification of DHX36 as a key player in G-quadruplex metabolism was a significant
step in understanding the cellular mechanisms for resolving these non-canonical nucleic acid
structures. In 2005, a pivotal study by Vaughn and colleagues reported the purification and
identification of the major G4-DNA resolving activity from HeLa cell lysates.[1][2] This research
demonstrated that a previously characterized DEAH-box helicase, DHX36, was the primary
enzyme responsible for this activity.[1][2]
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The discovery workflow began with the observation that human cell lysates possess an NTP-
dependent activity capable of resolving tetramolecular G4-DNA into single strands.[1] The
protein responsible for this activity was purified from HelLa cell lysates using a combination of
G4-DNA affinity chromatography and gel filtration.[1][3] Mass spectrometric sequencing of the
protein band associated with the resolving activity identified it as the product of the DHX36
gene.[1] Subsequent cloning and expression of recombinant DHX36 confirmed its robust and
specific G4-DNA resolving activity.[1] Further experiments involving immunodepletion of DHX36
from Hela lysates resulted in a significant reduction of G4-DNA resolvase activity, solidifying its
role as the major enzyme of this class in these cells.[1]

Initial Characterization of DHX36

Following its discovery as a G4 resolvase, initial characterization focused on its substrate
specificity, enzymatic activity, and structural features.

Substrate Specificity and Binding Affinity

DHX36 exhibits a strong preference for G-quadruplex structures in both DNA and RNA over
conventional duplex or single-stranded nucleic acids.[4][5] It has a particularly high affinity for
parallel G4 structures.[6] The binding affinity of DHX36 for G4 structures is in the low
nanomolar to picomolar range, indicating a very stable interaction.[6][7] This high affinity is
largely attributed to the N-terminal DHX36-specific motif (DSM), a 13-amino acid sequence that
recognizes the planar face of the G-quartets.[7][8]

Enzymatic Activity

DHX36 is an ATP-dependent helicase that utilizes the energy from ATP hydrolysis to unwind
G4 structures in a 3' to 5' direction.[9][10] The helicase activity is highly specific for G4s, with
significantly lower efficiency for unwinding duplex DNA of comparable stability.[9] The catalytic
efficiency of DHX36 is influenced by the stability and length of the G4 structure, as well as the
presence of a 3' single-stranded tail, which is required for loading of the enzyme onto its
substrate.[9][10]

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization
studies of DHX36.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.researchgate.net/publication/359448914_Transcriptome-wide_identification_of_RNA-binding_protein_binding_sites_using_seCLIP-seq
https://www.researchgate.net/publication/359448914_Transcriptome-wide_identification_of_RNA-binding_protein_binding_sites_using_seCLIP-seq
https://www.cd-genomics.com/epigenetics/resource-eclip-seq-workflow-sample-preparation-data-analysis.html
https://www.researchgate.net/publication/359448914_Transcriptome-wide_identification_of_RNA-binding_protein_binding_sites_using_seCLIP-seq
https://www.researchgate.net/publication/359448914_Transcriptome-wide_identification_of_RNA-binding_protein_binding_sites_using_seCLIP-seq
https://www.researchgate.net/publication/359448914_Transcriptome-wide_identification_of_RNA-binding_protein_binding_sites_using_seCLIP-seq
https://en.wikipedia.org/wiki/DHX36
https://www.researchgate.net/figure/DHX36-and-DHX9-trigger-downstream-signaling-cascades-A-and-B-Nuclear-fractions-from_fig3_45583331
https://academic.oup.com/nar/article/53/12/gkaf621/8180738
https://academic.oup.com/nar/article/53/12/gkaf621/8180738
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054968/
https://reactome.org/content/detail/R-HSA-3134953
https://pmc.ncbi.nlm.nih.gov/articles/PMC10034854/
https://pubmed.ncbi.nlm.nih.gov/29269411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10034854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10034854/
https://pubmed.ncbi.nlm.nih.gov/29269411/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: DHX36 G-Quadruplex Binding Affinity

G4 Substrate Method Kd (nM) Reference
Tetramolecular DNA
EMSA Low nanomolar [6]
G4
. Fluorescence
Unimolecular DNA G4 ) ~7+4 [7]
Anisotropy
RNA G4 (hTERC) Not Specified Nanomolar affinity [11]
Tetramolecular RNA N
Not Specified Sub-nanomolar [4]

G4

Table 2: DHX36 Helicase Activity

G4 Substrate Parameter Value (M-1min-1) Reference
4G-T15 DNA G4 kcat/KM 1.4+0.1x108 [7]

5G-T15 DNA G4 kcat/KM 4.5+ 0.6 x 107 [7]

6G-T15 DNA G4 kcat/KM 2.7+£0.5x106 [7]

15-bp DNA duplex kunwind/KM 4.1 +0.8x105 [12]

Experimental Protocols

Purification of G4-Resolvase Activity from HelLa Cells
(based on Vaughn et al., 2005)

This protocol outlines the key steps for the initial purification of DHX36.

o Preparation of HeLa Cell Lysate: HelLa cells are harvested and lysed to obtain a whole-cell
extract.

o G4-DNA Affinity Chromatography: The lysate is passed over a column containing beads
conjugated to tetramolecular G4-DNA. The G4-resolving activity binds to these beads.
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Elution: The bound proteins are eluted from the affinity column.

Gel Filtration Chromatography: The eluate is further fractionated by size-exclusion
chromatography to separate proteins based on their molecular weight.

Activity Assay: Fractions are tested for their ability to resolve a radiolabeled G4-DNA
substrate into single strands, which are then separated by native polyacrylamide gel
electrophoresis (PAGE) and visualized by autoradiography.

Protein Identification: The protein band corresponding to the peak of activity is excised from
an SDS-PAGE gel and identified using mass spectrometry.

In Vitro G-Quadruplex Helicase Assay

This fluorescence-based assay monitors the real-time unwinding of a G4 substrate.

Substrate Preparation: A fluorescently labeled oligonucleotide capable of forming a G-
quadruplex is annealed. A quencher-labeled complementary strand can be used to create a
duplex region adjacent to the G4, which, when unwound, leads to an increase in
fluorescence.

Reaction Mixture: The G4 substrate is incubated with purified recombinant DHX36 in a
reaction buffer (e.g., 20 mM Tris-HCI pH 7.5, 50 mM KCI, 3 mM MgClz, 2 mM DTT).

Initiation of Unwinding: The reaction is initiated by the addition of ATP to a final concentration
of 2 mM.

Data Acquisition: The fluorescence intensity is monitored over time using a plate reader. The
rate of increase in fluorescence is proportional to the helicase activity.

Data Analysis: The initial rates of unwinding are calculated from the linear phase of the
fluorescence curve. Kinetic parameters such as kcat and KM can be determined by
measuring the rates at varying substrate and enzyme concentrations.[9]

Cross-Linking and Immunoprecipitation followed by
Sequencing (CLIP-Seq)
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This protocol identifies the in vivo RNA targets of DHX36.

e UV Cross-linking: Cells expressing DHX36 are irradiated with UV light (254 nm) to induce
covalent cross-links between the protein and its bound RNA.[13][14]

o Cell Lysis and Partial RNA Fragmentation: The cross-linked cells are lysed, and the RNA is
partially digested with RNase to generate smaller fragments.[13][14]

o Immunoprecipitation: The DHX36-RNA complexes are immunoprecipitated using an antibody
specific to DHX36.[13][15]

* RNA Fragment Isolation: The immunoprecipitated complexes are treated with proteinase K to
digest the protein, releasing the cross-linked RNA fragments.

 Library Preparation: The isolated RNA fragments are reverse transcribed into cDNA, and
sequencing adapters are ligated to the ends. The cDNA is then amplified by PCR.[13][15]

e High-Throughput Sequencing: The prepared cDNA library is sequenced using a next-
generation sequencing platform.

o Data Analysis: The sequencing reads are mapped to the genome to identify the binding sites
of DHX36 on a transcriptome-wide scale.[13]

Signaling Pathways and Experimental Workflows
DHX36 in Innate Immune Signaling

DHX36 has been identified as a cytosolic sensor for viral nucleic acids, playing a role in the
innate immune response. It is implicated in signaling pathways that lead to the activation of NF-
kKB and the production of type | interferons.

In response to certain viral infections, DHX36 can recognize viral components, such as the
nucleocapsid protein.[16] This recognition leads to the recruitment of the adaptor protein
MyD88, which in turn initiates a signaling cascade culminating in the phosphorylation and
activation of the p65 subunit of NF-kB.[16][17] Activated NF-kB then translocates to the nucleus
to induce the expression of pro-inflammatory cytokines.[16]
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DHX36-mediated activation of the NF-kB pathway.
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Loss of DHX36 can lead to the accumulation of cytoplasmic DNA fragments due to increased
genome instability.[6] These DNA fragments can be sensed by cyclic GMP-AMP synthase
(cGAS), which then produces cyclic GMP-AMP (cGAMP).[18] cGAMP binds to and activates
the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[19]
[20] Activated STING translocates and activates TBK1, which in turn phosphorylates and
activates the transcription factor IRF3, leading to the production of type | interferons.[19][20]
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Role of DHX36 loss in activating the cGAS-STING pathway.
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Experimental Workflow Diagrams

The initial purification of DHX36 followed a multi-step biochemical approach to isolate the G4-
resolvase activity from a complex cellular mixture.
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Workflow for the discovery and purification of DHX36.
The CLIP-seq workflow provides a powerful method for identifying the direct targets of RNA-

binding proteins like DHX36 within the cellular environment.
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General experimental workflow for DHX36 CLIP-Seq.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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